VK-1727

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

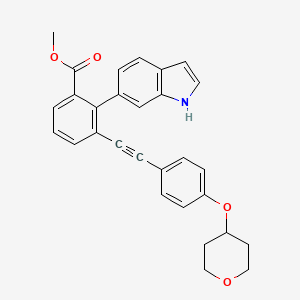

C29H25NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate |

InChI |

InChI=1S/C29H25NO4/c1-32-29(31)26-4-2-3-22(28(26)23-10-9-21-13-16-30-27(21)19-23)8-5-20-6-11-24(12-7-20)34-25-14-17-33-18-15-25/h2-4,6-7,9-13,16,19,25,30H,14-15,17-18H2,1H3 |

InChI Key |

GWIYPVSQNMQNCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#CC4=CC=C(C=C4)OC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Profile of VK-1727: A Targeted Approach Against Epstein-Barr Virus-Associated Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage in vitro studies of VK-1727, a small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome in latently infected cells, making it a prime therapeutic target for EBV-associated cancers. This document summarizes key quantitative data from in vitro assays, details the experimental protocols used to assess the compound's activity, and visualizes the underlying mechanism of action and experimental workflows. The presented data collectively demonstrate the potent and selective activity of this compound against EBV-positive cancer cells, establishing a strong foundation for its further preclinical and clinical development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of EBNA1. Its mechanism of action is centered on disrupting the stable binding of EBNA1 to its cognate DNA sequences. This inhibition is crucial as EBNA1's DNA binding function is essential for viral genome replication and maintenance during latent infection, a hallmark of EBV-associated tumorigenesis. This compound is the methyl ester prodrug of VK-1248, which is readily converted to the active acid form by cellular esterases. The active form sterically interferes with the DNA phosphate contacts of EBNA1.

Quantitative In Vitro Efficacy

The in vitro potency and selectivity of this compound have been evaluated across a panel of EBV-positive and EBV-negative cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: EC50 Values of this compound in EBV-Positive and EBV-Negative Cell Lines

| Cell Line | Cancer Type | EBV Status | Assay Type | EC50 (µM) | Reference |

| LCL352 | Lymphoblastoid Cell Line | Positive | Resazurin Viability | 7.9 | |

| C666-1 | Nasopharyngeal Carcinoma | Positive | Resazurin Viability | 6.3 | |

| SNU719 | Gastric Carcinoma | Positive | Resazurin Viability | 10 | |

| BJAB | B-cell Lymphoma | Negative | Resazurin Viability | >100 | |

| HK1 | Nasopharyngeal Carcinoma | Negative | Resazurin Viability | >100 | |

| AGS | Gastric Carcinoma | Negative | Resazurin Viability | >100 | |

| YCCEL1 | Gastric Carcinoma | Positive | Resazurin Viability | >100 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Key In Vitro Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the in vitro evaluation of this compound.

Cell Viability and Proliferation Assays

This assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: EBV-positive and EBV-negative cell lines are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a control.

-

Incubation: The plates are incubated for 72 or 96 hours.

-

Resazurin Addition: Resazurin solution is added to each well and incubated to allow for its conversion to the fluorescent resorufin by viable cells.

-

Data Acquisition: Fluorescence is measured using a plate reader.

-

Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.

This assay measures DNA synthesis as a marker of cell proliferation.

-

Cell Treatment: EBV-positive and EBV-negative cells are treated with this compound (e.g., at 0.25 and 2.5 µM) or DMSO control for 48 hours, with a daily change of medium and drug.

-

BrdU Labeling: 5-bromo-2′-deoxyuridine (BrdU) is added to the cell culture medium.

-

Immunodetection: After

Preliminary Investigation of VK-1727 for the Treatment of Multiple Sclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preclinical research has identified VK-1727, a small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), as a potential therapeutic agent for multiple sclerosis (MS). This technical guide synthesizes the currently available data on this compound, focusing on its mechanism of action, preclinical efficacy in relevant cell models, and the experimental methodologies used in its initial investigation. The evidence suggests that this compound selectively targets EBV-positive (EBV+) B cells, which are implicated in the pathogenesis of MS, by inhibiting their proliferation in a cytostatic manner. This document provides a detailed examination of the preliminary findings to inform further research and development efforts.

Introduction

The association between Epstein-Barr virus (EBV) infection and the development of multiple sclerosis (MS) is well-established, making the virus a compelling therapeutic target.[1][2] EBV establishes lifelong latency in B lymphocytes, and EBV-infected B cells are thought to play a significant role in the autoimmune processes that drive MS pathology. This compound is a novel small molecule designed to inhibit the EBV nuclear antigen 1 (EBNA1), a viral protein essential for the replication and maintenance of the EBV genome in latently infected cells.[1][3] By targeting EBNA1, this compound aims to disrupt the survival and proliferation of EBV-infected B cells, thereby offering a targeted therapeutic strategy for MS. This whitepaper details the preclinical investigation of this compound's effects on lymphoblastoid cell lines derived from MS patients and healthy controls.

Mechanism of Action

This compound functions as a selective inhibitor of EBNA1.[3] Its primary mechanism involves binding to EBNA1 and disrupting its ability to bind to DNA.[1][4][5] This action is critical as EBNA1's binding to the viral origin of replication (oriP) is necessary for the maintenance and replication of the EBV episome within host cells. By inhibiting this interaction, this compound effectively halts the proliferation of EBV-dependent cells.

The functional consequence of EBNA1 inhibition by this compound is a cytostatic effect on EBV-positive B cells, leading to a halt in cell cycle progression.[1][4][5] This is a key differentiator from broadly cytotoxic agents, as this compound selectively targets the virally infected cell population with minimal impact on EBV-negative (EBV-) cells.[1][4][5]

Signaling Pathway

The targeted signaling pathway of this compound is centered on the inhibition of EBNA1 function, which has downstream consequences on cell proliferation and survival.

Caption: Mechanism of Action of this compound in EBV-Infected B Cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative findings from studies on lymphoblastoid cell lines (LCLs) and other B cell lines.

Table 1: In Vitro Efficacy of this compound in EBV+ and EBV- Cell Lines

| Cell Line Type | Cell Line Name | Assay | Metric | This compound Concentration | Result | Reference |

| EBV-Positive | LCL352 | Resazurin Viability | EC50 | Varied | 7.9 µM | [4] |

| C666-1 | Resazurin Viability | EC50 | Varied | 6.3 µM | [4] | |

| SNU719 | Resazurin Viability | EC50 | Varied | 10 µM | [4] | |

| C666-1, LCL352, Akata+ | BrdU Proliferation | % Inhibition | 0.25 µM | Significant Inhibition | [3] | |

| C666-1, LCL352, Akata+ | BrdU Proliferation | % Inhibition | 2.5 µM | Stronger Inhibition | [3] | |

| EBV-Negative | BJAB | Resazurin Viability | EC50 | Varied | > 100 µM | [4] |

| HK1 | Resazurin Viability | EC50 | Varied | > 100 µM | [4] | |

| AGS | Resazurin Viability | EC50 | Varied | > 100 µM | [4] | |

| HK1, BJAB, Akata- | BrdU Proliferation | % Inhibition | 0.25 µM | No Significant Inhibition | [3] | |

| HK1, BJAB, Akata- | BrdU Proliferation | % Inhibition | 2.5 µM | No Significant Inhibition | [3] |

Table 2: Comparative Effects of this compound and Cladribine on Cell Cycle

| Treatment | Cell Line Type | Effect on Cell Cycle | Outcome | Reference |

| This compound (25 µM) | EBV-Positive | Arrest | Cytostatic | [1] |

| EBV-Negative | No significant effect | Selective | [1] | |

| Cladribine | EBV-Positive | Increased | Cytotoxic | [1] |

| EBV-Negative | Increased | Non-selective | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary investigation of this compound.

Cell Culture

Spontaneous lymphoblastoid cell lines (SLCLs) were established from peripheral blood mononuclear cells (PBMCs) of patients with MS and healthy controls.[1][2][5] EBV-positive (e.g., LCL352, C666-1) and EBV-negative (e.g., BJAB, HK1) B cell lines were used for comparative analysis.[3][4] All cells were maintained in RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO2 incubator.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Caption: Experimental workflow for the BrdU cell proliferation assay.

Protocol:

-

Cells were seeded in 96-well plates at a predetermined density.

-

Cells were treated with varying concentrations of this compound (e.g., 0.25 µM and 2.5 µM) or a vehicle control (DMSO).[3][4]

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution was added to each well and incubated to allow for incorporation into newly synthesized DNA.

-

Cells were fixed, and the DNA was denatured.

-

An anti-BrdU antibody conjugated to peroxidase (POD) was added.

-

A colorimetric substrate was added, and the absorbance was measured using a microplate reader to quantify the amount of incorporated BrdU.

Cell Viability/Metabolic Activity Assay (Resazurin Assay)

This assay assesses cell viability by measuring the metabolic activity of the cells.

Protocol:

-

Cells were plated in 96-well plates and treated with a range of concentrations of this compound or cladribine.[1]

-

After a 72-hour incubation period, a resazurin-based solution was added to each well.[4]

-

The plates were incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence was measured using a microplate reader. The signal intensity is proportional to the number of viable cells.

-

EC50 values were calculated from the dose-response curves.[4]

Cell Cycle Analysis

This method was used to determine the effect of this compound on cell cycle progression.

Protocol:

-

EBV-positive and EBV-negative cell lines were treated with this compound (e.g., 25 µM), cladribine, or a vehicle control for a specified period.[1]

-

Cells were harvested, washed, and fixed in ethanol.

-

Fixed cells were treated with RNase and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

-

The DNA content of individual cells was analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells) was determined.

Chromatin Immunoprecipitation (ChIP)-qPCR

This technique was used to confirm that this compound reduces the binding of EBNA1 to its target DNA sequences.[1][5]

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Protocol:

-

Cells were treated with this compound or a vehicle control.

-

Proteins were cross-linked to DNA using formaldehyde.

-

Cells were lysed, and the chromatin was sheared into smaller fragments.

-

An antibody specific to EBNA1 was used to immunoprecipitate EBNA1-DNA complexes.

-

The cross-links were reversed, and the DNA was purified.

-

Quantitative PCR (qPCR) was performed to quantify the amount of EBNA1-bound DNA at specific loci, such as the EBV origin of replication (oriP).

Conclusion and Future Directions

The preliminary investigation of this compound reveals a promising, targeted approach for the treatment of multiple sclerosis. Its selective, cytostatic inhibition of EBV-positive B cell proliferation addresses a key pathological driver of the disease. The data summarized in this whitepaper provide a strong rationale for continued preclinical development, including in vivo studies in animal models of MS, to further evaluate the therapeutic potential of this compound. A clinical trial to assess the safety and efficacy of EBNA1 inhibitors in patients with MS may be warranted based on these initial findings.[1][5] Further research should also aim to fully elucidate the downstream effects of EBNA1 inhibition on the complex immune dysregulation observed in MS.

References

- 1. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of VK-1727: A Technical Guide for Researchers

An In-depth Examination of a Novel Epstein-Barr Virus-Targeted Therapy

This technical guide provides a comprehensive overview of the therapeutic potential of VK-1727, a small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). This document is intended for researchers, scientists, and drug development professionals interested in the core science and preclinical evidence supporting this compound as a potential treatment for EBV-associated malignancies.

Core Mechanism of Action: Targeting EBNA1

This compound is a potent and selective inhibitor of EBNA1, a viral protein crucial for the replication and maintenance of the EBV genome within infected cells.[1] EBNA1 tethers the viral episome to the host cell's chromosomes during mitosis, ensuring the persistence of the virus in daughter cells.[2] By disrupting the DNA-binding function of EBNA1, this compound interferes with these essential processes, leading to the selective inhibition of proliferation and induction of apoptosis in EBV-positive cancer cells.[3][4][5]

In Vitro Efficacy

Preclinical studies have demonstrated the selective potency of this compound against a range of EBV-positive cancer cell lines, including those derived from gastric carcinoma, nasopharyngeal carcinoma (NPC), and B-cell lymphomas.[3][4] In contrast, EBV-negative cell lines remain largely unaffected, highlighting the targeted nature of the compound.[3]

Table 1: In Vitro Efficacy of this compound in EBV-Positive and EBV-Negative Cancer Cell Lines

| Cell Line | Cancer Type | EBV Status | Efficacy Metric (EC50) | Reference |

| SNU-719 | Gastric Carcinoma | Positive | 10 µM | [3] |

| YCCEL1 | Gastric Carcinoma | Positive | - | [3] |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 µM | [3] |

| LCL352 | B-cell Lymphoma | Positive | 7.9 µM | [3] |

| AGS | Gastric Carcinoma | Negative | > 100 µM | [3] |

| MKN74 | Gastric Carcinoma | Negative | - | [3] |

| BJAB | B-cell Lymphoma | Negative | > 100 µM | [3] |

| HK1 | Nasopharyngeal Carcinoma | Negative | > 100 µM | [3] |

In Vivo Antitumor Activity

The therapeutic potential of this compound has been further substantiated in in vivo xenograft models of EBV-associated cancers. Treatment with this compound resulted in significant tumor growth inhibition in mice bearing tumors derived from EBV-positive gastric and nasopharyngeal cancer cells.[3][4]

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition (TGI) | Reference |

| SNU-719 | Gastric Carcinoma | 10 mg/kg | 61.2% | [3] |

| YCCEL1 | Gastric Carcinoma | 10 mg/kg | 67% | [3] |

| C666-1 (NPC) | Nasopharyngeal Carcinoma | 10 mg/kg | Significant (P = 0.0035) | [4] |

| C15-PDX (NPC) | Nasopharyngeal Carcinoma | 10 mg/kg | 67% | [4] |

| AGS | Gastric Carcinoma | 10 mg/kg | No significant inhibition | [3] |

| MKN74 | Gastric Carcinoma | 10 mg/kg | No significant inhibition | [3] |

Experimental Protocols

Cell Proliferation Assays

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay:

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well in 200 µl of medium.[3]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.25 µM and 2.5 µM) or DMSO as a control. The medium and drug are refreshed daily for 48 hours.[4]

-

BrdU Labeling: After 72 hours of total treatment, a BrdU cell proliferation assay is performed according to the manufacturer's instructions.[3]

-

Detection: The incorporation of BrdU is detected using an anti-BrdU antibody and a colorimetric substrate, with absorbance measured to quantify proliferation.

Resazurin Assay:

This assay measures cell viability by assessing metabolic activity.

-

Methodology: The protocol follows a similar setup to the BrdU assay, with cell plating and treatment with this compound.

-

Detection: After the treatment period, resazurin is added to the cells, and the reduction of resazurin to the fluorescent resorufin by metabolically active cells is measured.

Gene Expression Analysis (RT-qPCR)

This technique is used to quantify the expression of viral genes in response to this compound treatment.

-

RNA Isolation: RNA is isolated from treated cells or tumor xenografts.

-

Reverse Transcription: The isolated RNA is reverse transcribed into cDNA.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for EBV genes such as EBNA1, EBER1, and EBER2.[3]

-

Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in expression is calculated for treated versus control samples. Long-term treatment in animal xenografts has shown a significant decrease in viral gene expression.[1][3]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.

-

Cell Treatment: EBV-positive and EBV-negative cells are treated with this compound (e.g., 10 µM or 25 µM) or DMSO for 72 hours.[3]

-

Staining: Cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound has been shown to selectively perturb the cell cycle profile of EBV-positive cells.[3]

Apoptosis Assay

Annexin V and PI staining followed by flow cytometry is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with varying concentrations of this compound.

-

Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Xenograft Studies

In vivo efficacy is assessed using immunodeficient mice bearing tumor xenografts.

-

Cell Implantation: 5 x 10^6 EBV-positive (e.g., SNU-719, YCCEL1) or EBV-negative (e.g., AGS, MKN74) cells are implanted subcutaneously into NSG mice.[3]

-

Treatment Initiation: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered, for example, at a dose of 10 mg/kg twice daily (b.i.d.).[3]

-

Tumor Monitoring: Tumor growth is monitored regularly, often using methods like bioluminescent imaging.

-

Endpoint Analysis: At the end of the study (e.g., Day 24), mice are sacrificed, and tumors are excised for further analysis, including weight measurement and gene expression studies.[3]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified EBNA1 Signaling Pathway and Inhibition by this compound

Caption: Mechanism of this compound action on the EBNA1 pathway.

Diagram 2: Experimental Workflow for In Vitro Analysis of this compound

Caption: Workflow for in vitro evaluation of this compound.

Diagram 3: Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for in vivo xenograft studies of this compound.

Clinical Development Landscape

While this compound has demonstrated significant preclinical promise, clinical trial information is primarily available for a related EBNA1 inhibitor, VK-2019. A first-in-human Phase I study of VK-2019 in patients with advanced EBV-positive nasopharyngeal carcinoma has been conducted. The study showed that VK-2019 was well-tolerated and demonstrated on-target biological activity, including a reduction in EBV genome copy number and viral gene expression in patient tumor samples. These findings in a closely related compound provide a strong rationale for the clinical development of EBNA1 inhibitors as a class.

Conclusion

This compound represents a promising, targeted therapeutic strategy for the treatment of EBV-associated cancers. Its selective mechanism of action, potent in vitro and in vivo efficacy, and the encouraging clinical data from a related compound underscore its potential to address a significant unmet medical need. Further investigation and clinical development of this compound are warranted to fully elucidate its therapeutic utility in patients.

References

- 1. PESTeam.it Forum [pesteam.it]

- 2. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, VK-2019, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies [pubmed.ncbi.nlm.nih.gov]

- 3. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. medicalstudyzone.com [medicalstudyzone.com]

Methodological & Application

Application Notes and Protocols for VK-1727 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing VK-1727, an experimental small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), in a cell culture setting. This compound offers a targeted approach for studying EBV-associated malignancies and other EBV-related diseases.

Mechanism of Action: this compound is a methyl ester prodrug that readily crosses the cell membrane. Intracellular esterases convert it into its active carboxylic acid form, which then disrupts the stable binding of EBNA1 to DNA.[1] This inhibition of EBNA1 function selectively impedes the proliferation of EBV-positive cells.[1][2]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various EBV-positive and EBV-negative cell lines, demonstrating its selectivity.

| Cell Line | Cell Type | EBV Status | EC50 (µM) |

| LCL352 | Lymphoblastoid Cell Line | Positive | 7.9[2][3] |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3[2][3] |

| SNU-719 | Gastric Carcinoma | Positive | 10[2][3] |

| BJAB | Burkitt's Lymphoma | Negative | > 100[2][3] |

| HK1 | Nasopharyngeal Carcinoma | Negative | > 100[2][3] |

| AGS | Gastric Carcinoma | Negative | > 100[2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.

References

- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing VK-1727 in a BrdU Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative effects of VK-1727, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), using a Bromodeoxyuridine (BrdU) proliferation assay. This method is crucial for quantifying the impact of this compound on the proliferation of EBV-positive cancer cells.

Introduction

This compound is a small molecule inhibitor that targets EBNA1, a key protein for the replication and maintenance of the EBV genome in infected cells.[1] By inhibiting EBNA1, this compound disrupts viral episome maintenance, leading to a selective inhibition of cell cycle progression and proliferation in EBV-positive cells.[2][3] The BrdU assay is a widely used method to detect DNA synthesis and, consequently, cell proliferation.[4][5][6] This assay relies on the incorporation of the thymidine analog, BrdU, into newly synthesized DNA of proliferating cells.[4][5] The incorporated BrdU is then detected using specific antibodies.[4][5]

Mechanism of Action of this compound

This compound functions by disrupting the stable binding of EBNA1 to DNA.[3] In EBV-positive cells, EBNA1 is essential for tethering the viral episomes to the host cell's chromosomes during cell division, ensuring the persistence of the viral genome in daughter cells.[1] By inhibiting this binding, this compound interferes with EBV episome replication and maintenance, which in turn perturbs the cell cycle and reduces cell proliferation in EBV-infected cells.[2][3] This selective action makes this compound a promising therapeutic agent for EBV-associated malignancies.[1][2]

References

- 1. Targeting EBV Episome for Anti-Cancer Therapy: Emerging Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols: Assessing Cell Viability Following VK-1727 Treatment using the Resazurin Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resazurin assay is a robust and widely used method for assessing cell viability and cytotoxicity.[1][2][3][4][5] This fluorometric assay utilizes the redox indicator resazurin, a blue and minimally fluorescent compound, which is reduced by metabolically active cells to the highly fluorescent pink product, resorufin.[2][6][7][8] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[2][6][7] This application note provides a detailed protocol for employing the resazurin assay to evaluate the efficacy of VK-1727, a small molecule inhibitor of the Epstein-Barr Virus (EBV) nuclear antigen 1 (EBNA1).[9][10][11][12][13] this compound selectively inhibits the proliferation of EBV-positive cancer cells by disrupting EBNA1's function in viral genome maintenance and replication.[9][10][12]

Principle of the Assay

Metabolically active, viable cells continuously reduce resazurin to resorufin. This conversion is mediated by various dehydrogenase and reductase enzymes within the cytoplasm and mitochondria.[2][8] The resulting resorufin is fluorescent, with an excitation maximum of ~530-570 nm and an emission maximum of ~590-620 nm.[6][7] By measuring the fluorescence intensity, one can quantify the relative number of viable cells in a sample. A decrease in fluorescence in this compound treated cells compared to untreated controls would indicate a reduction in cell viability or proliferation.

Materials and Reagents

-

Target cells (e.g., EBV-positive and EBV-negative cancer cell lines)

-

Complete cell culture medium

-

This compound (and appropriate solvent, e.g., DMSO)

-

Resazurin sodium salt (e.g., from Sigma-Aldrich, Fisher Scientific)[8][14]

-

Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

-

96-well, opaque-walled microplates (for fluorescence measurements)[6]

-

Multimode microplate reader with fluorescence detection capabilities

-

Sterile, light-protected container for resazurin solution[6]

-

0.2 µm filter for sterilization[6]

Experimental Protocols

Preparation of Reagents

Resazurin Stock Solution (e.g., 0.15 mg/mL):

-

Dissolve high-purity resazurin sodium salt in sterile DPBS (pH 7.4) to a final concentration of 0.15 mg/mL.[6]

-

Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[6]

-

Store the stock solution at 4°C for frequent use or at -20°C for long-term storage, protected from light.[6]

This compound Working Solutions:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final solvent concentration across all wells, including the vehicle control wells.

Cell Seeding

-

Harvest and count cells to ensure they are in the exponential growth phase and have high viability.

-

Seed the cells in a 96-well, opaque-walled microplate at a predetermined optimal density in a final volume of 100 µL per well.[6] The optimal seeding density will vary depending on the cell line and should be determined empirically to ensure that the cells are in a logarithmic growth phase at the end of the treatment period.

-

Include wells with medium only to serve as a background control.[6]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment and recovery.[14]

This compound Treatment

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound working solutions (or vehicle control) to the appropriate wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14] The incubation time should be optimized based on the expected kinetics of this compound action.

Resazurin Assay

-

Following the treatment period, add 10 to 20 µL of the resazurin stock solution to each well, including the medium-only background controls.[6] This corresponds to 10% of the culture volume.[7][14]

-

Return the plate to the incubator and incubate for 1 to 4 hours at 37°C.[6] The optimal incubation time with resazurin should be determined to ensure sufficient signal generation without reaching saturation or causing toxicity.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-570 nm and an emission wavelength between 590-620 nm.[6][7]

Data Presentation

The quantitative data from the resazurin assay can be summarized in the following table. The values presented are for illustrative purposes.

| Cell Line | Treatment (this compound) | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cell Viability |

| EBV-positive (e.g., C666-1) | Vehicle (DMSO) | 0 | 45,873 | 2,134 | 100.0 |

| This compound | 1 | 38,992 | 1,823 | 85.0 | |

| This compound | 5 | 25,230 | 1,211 | 55.0 | |

| This compound | 10 | 16,056 | 987 | 35.0 | |

| This compound | 25 | 9,175 | 654 | 20.0 | |

| EBV-negative (e.g., HK1) | Vehicle (DMSO) | 0 | 47,210 | 2,345 | 100.0 |

| This compound | 1 | 46,738 | 2,198 | 99.0 | |

| This compound | 5 | 45,322 | 2,012 | 96.0 | |

| This compound | 10 | 44,849 | 1,987 | 95.0 | |

| This compound | 25 | 43,905 | 1,856 | 93.0 |

Calculation of Percent Cell Viability:

% Cell Viability = [ (Fluorescence of Treated Cells - Fluorescence of Background) / (Fluorescence of Vehicle Control - Fluorescence of Background) ] * 100

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Resazurin assay with this compound treatment.

Signaling Pathway

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | MDPI [mdpi.com]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. labbox.es [labbox.es]

- 8. tipbiosystems.com [tipbiosystems.com]

- 9. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting EBV Episome for Anti-Cancer Therapy: Emerging Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resazurin-based cell viability assay [bio-protocol.org]

Application Notes and Protocols for Establishing a VK-1727 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-1727 is a potent and selective small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2][3] EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome in latently infected cells and is consistently expressed in all EBV-associated malignancies, making it an attractive therapeutic target.[1][2][4] this compound functions by disrupting the DNA binding of EBNA1, which leads to the inhibition of viral replication and subsequent selective anti-proliferative effects on EBV-positive cancer cells.[1][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in various xenograft models of EBV-associated cancers, including gastric carcinoma and nasopharyngeal carcinoma.[1][4][5]

These application notes provide a detailed protocol for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is converted to its active acid form by cellular esterases.[1] The active form of the drug then binds to a pocket on EBNA1, sterically hindering its interaction with DNA.[1] This disruption of EBNA1's function leads to the downregulation of EBV-encoded genes, including EBNA2 and LMP1, and affects downstream cellular signaling pathways such as the Transforming Growth Factor-β (TGF-β), Signal Transducer and Activator of Transcription (STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The ultimate result is the inhibition of cell cycle progression and proliferation in EBV-positive tumor cells.[2][5]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound in various EBV-positive and EBV-negative cancer cell lines.

| Cell Line | Cancer Type | EBV Status | EC50 (µM) |

| LCL352 | Lymphoblastoid Cell Line | Positive | 7.9[5] |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3[5] |

| SNU719 | Gastric Carcinoma | Positive | 10[5] |

| BJAB | B-cell Lymphoma | Negative | >100[5] |

| HK1 | Nasopharyngeal Carcinoma | Negative | >100[5] |

| AGS | Gastric Carcinoma | Negative | >100[5] |

In Vivo Efficacy of this compound in Xenograft Models

This table presents a summary of tumor growth inhibition observed in xenograft models treated with this compound.

| Xenograft Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |

| Lymphoblastoid Carcinoma | M14 | 10 mg/kg this compound | 88.3[1] |

| Nasopharyngeal Carcinoma | C666-1 | Not specified | Significant Inhibition[1] |

| Patient-Derived NPC | C15-PDX | Not specified | Significant Inhibition[1] |

| Patient-Derived NPC | C17-PDX | Not specified | Significant Inhibition[1] |

| Gastric Carcinoma | SNU719 | 10 mg/kg this compound | Significant dose-dependent decrease[2][5] |

| Gastric Carcinoma | YCCEL1 | 10 mg/kg this compound | Significant dose-dependent decrease[2][5] |

Experimental Protocols

Cell Line Selection and Culture

-

Cell Line Selection : Choose appropriate EBV-positive and EBV-negative cell lines for your study. Recommended EBV-positive lines include SNU719 (gastric cancer) and C666-1 (nasopharyngeal carcinoma).[1][5] Recommended EBV-negative control lines include AGS (gastric cancer) and HK1 (nasopharyngeal carcinoma).[5]

-

Cell Culture : Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Cell Health : Ensure cells are healthy and in the logarithmic growth phase before implantation.

Xenograft Implantation Protocol

-

Animal Model : Use immunodeficient mice, such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or nude mice, aged 6-8 weeks.[5][6]

-

Cell Preparation :

-

Harvest cells at 80-90% confluency.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

-

-

Implantation :

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the flank of each mouse using a 27-30 gauge needle.[5]

-

Tumor Growth Monitoring and Treatment

-

Tumor Monitoring :

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

-

Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.

-

-

Treatment Initiation :

-

Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and vehicle control groups.[5]

-

-

Drug Administration :

-

Prepare this compound in a suitable vehicle.

-

Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg twice daily (b.i.d.).[5]

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Bioluminescent Imaging (Optional) : If using cell lines expressing luciferase, tumor growth can be monitored via bioluminescent imaging.[5]

Endpoint and Tissue Collection

-

Study Endpoint : The study can be concluded when tumors in the control group reach a predetermined size or after a specified treatment duration (e.g., 24 days).[5]

-

Euthanasia and Tissue Collection :

-

Euthanize mice according to institutional guidelines.

-

Excise the tumors and record their final weight.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (RNA/protein extraction) and another portion can be fixed in formalin for histological analysis.

-

Experimental Workflow Diagram

References

- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer [pubmed.ncbi.nlm.nih.gov]

- 3. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting EBV Episome for Anti-Cancer Therapy: Emerging Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for VK-1727 in EBV-Positive Gastric Cancer Cell Lines

For Research Use Only.

Introduction

Epstein-Barr virus (EBV)-associated gastric carcinoma (EBVaGC) represents a distinct subtype of gastric cancer, accounting for approximately 10% of all cases.[1] A key viral protein expressed in all EBVaGC tumor cells is the Epstein-Barr Nuclear Antigen 1 (EBNA1), which is crucial for the replication and maintenance of the EBV genome during latent infection.[1][2] The dependence of EBV-positive cancer cells on EBNA1 for survival and proliferation makes it an attractive therapeutic target.

VK-1727 is a small molecule inhibitor of EBNA1.[3] It functions by disrupting the binding of EBNA1 to DNA, a critical step for its function.[3][4] This inhibitory action selectively impedes cell cycle progression and proliferation in EBV-positive cancer cells, with minimal impact on their EBV-negative counterparts.[2][5] this compound is a methyl ester prodrug, which is converted to its active carboxylic acid form by cellular esterases.[4] These application notes provide detailed protocols for utilizing this compound to study its effects on EBV-positive gastric cancer cell lines.

Mechanism of Action

This compound is a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). The mechanism of action involves the disruption of the stable binding of EBNA1 to DNA.[4] Within the cell, the methyl ester prodrug this compound is hydrolyzed by cellular esterases into its active carboxylic acid form. This active form then interferes with the interaction between EBNA1 and its DNA binding sites, including the viral origin of replication, OriP.[4] By inhibiting EBNA1-DNA binding, this compound effectively halts EBNA1-dependent functions that are essential for the maintenance, replication, and segregation of the EBV genome in latently infected cells.[6] Consequently, this leads to the selective inhibition of proliferation and cell cycle progression in EBV-positive cancer cells.[2][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

| Cell Line | EBV Status | Assay Type | Endpoint | This compound EC₅₀ (µM) |

| SNU-719 | Positive | Resazurin Viability | 72 hours | 10 |

| YCCEL1 | Positive | Proliferation (BrdU) | - | Selective inhibition observed |

| AGS | Negative | Resazurin Viability | 72 hours | > 100 |

| MKN74 | Negative | Proliferation (BrdU) | - | No significant inhibition |

Data compiled from multiple sources.[3][5]

Table 2: Effects of this compound on Cell Proliferation

| Cell Line | EBV Status | This compound Concentration (µM) | Inhibition of Proliferation |

| SNU-719 | Positive | 0.25 | Significant decrease |

| SNU-719 | Positive | 2.5 | Significant decrease |

| YCCEL1 | Positive | 0.25 | Significant decrease |

| YCCEL1 | Positive | 2.5 | Significant decrease |

| AGS | Negative | 0.25 | No significant effect |

| AGS | Negative | 2.5 | No significant effect |

| MKN74 | Negative | 0.25 | No significant effect |

| MKN74 | Negative | 2.5 | No significant effect |

Proliferation was assessed by BrdU incorporation.[3]

Experimental Protocols

Cell Culture

Materials:

-

EBV-positive gastric cancer cell lines (e.g., SNU-719, YCCEL1)

-

EBV-negative gastric cancer cell lines (e.g., AGS, MKN74)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (Resazurin-Based)

Materials:

-

This compound (stock solution in DMSO)

-

Resazurin sodium salt solution

-

96-well opaque-walled plates

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

Materials:

-

This compound

-

BrdU Labeling Reagent

-

Fixation/Denaturation Solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plates

-

Microplate reader (absorbance at 450 nm)

Protocol:

-

Seed cells in a 96-well plate as described for the viability assay.

-

Treat cells with various concentrations of this compound for 48-72 hours.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix and denature the DNA according to the manufacturer's protocol.

-

Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash and add the TMB substrate. Incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at 450 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression

Materials:

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-p21, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect the signal using an ECL substrate and an imaging system.

Signaling Pathways

Inhibition of EBNA1 by this compound can impact several downstream signaling pathways that are crucial for the survival and proliferation of EBV-positive gastric cancer cells. EBNA1 is known to interact with and modulate cellular proteins involved in cell cycle control and apoptosis. For instance, EBNA1 can contribute to the suppression of the p53 tumor suppressor pathway. By inhibiting EBNA1, this compound may lead to the reactivation of p53, resulting in cell cycle arrest and apoptosis.[2][7] This can be observed by an increase in the expression of p53's downstream target, p21.[2] Additionally, EBNA1 has been shown to influence the ERK/FOXO1 signaling pathway.

Troubleshooting

-

Low signal in viability/proliferation assays:

-

Ensure optimal cell seeding density.

-

Verify the activity of the resazurin or BrdU reagents.

-

Increase the incubation time with the detection reagent.

-

-

High background in Western blots:

-

Optimize antibody concentrations.

-

Increase the number and duration of wash steps.

-

Ensure complete blocking of the membrane.

-

-

Variability between replicates:

-

Ensure accurate and consistent cell seeding.

-

Use a multichannel pipette for reagent addition.

-

Mix reagents thoroughly before use.

-

References

- 1. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contributions of the Epstein-Barr Virus EBNA1 Protein to Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Insight Into p53-Inhibiting Genes in Epstein–Barr Virus-Associated Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: VK-1727 in Nasopharyngeal Carcinoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epstein-Barr Virus (EBV) is a human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC). In these cancer cells, the virus establishes a latent infection, and the Epstein-Barr Nuclear Antigen 1 (EBNA1) protein is consistently expressed.[1][2] EBNA1 is critical for the replication and maintenance of the EBV genome within the host cell, making it an attractive therapeutic target.[1][3][4] VK-1727 is a novel small-molecule inhibitor designed to specifically target the DNA binding function of EBNA1.[5][6] This document provides detailed notes and protocols on the application of this compound in preclinical studies using NPC cell lines.

Mechanism of Action

This compound functions as a potent and selective inhibitor of EBV-positive cancer cells by disrupting the DNA binding activity of EBNA1.[5][6] By binding to a pocket on EBNA1 adjacent to the main DNA interaction interface, this compound sterically interferes with the stable binding of EBNA1 to its cognate DNA sequences on the viral genome.[5] This disruption inhibits EBNA1-dependent functions that are essential for the persistence and replication of the EBV episome, leading to a selective anti-proliferative effect in EBV-infected cells. Studies suggest the primary mechanism is cytostatic, causing a halt in cell cycle progression, rather than directly inducing widespread apoptosis.[1][7]

Application in Nasopharyngeal Carcinoma Cell Lines

This compound has been evaluated in both EBV-positive and EBV-negative NPC cell lines to demonstrate its selectivity. The primary EBV-positive NPC cell line used in these studies is C666-1 , while the EBV-negative line HK1 serves as a crucial negative control.[1][5]

Effect on Cell Viability and Proliferation

Treatment with this compound results in a dose-dependent decrease in the proliferation and viability of EBV-positive C666-1 cells.[1][6] In contrast, the compound has minimal effect on the EBV-negative HK1 cell line, even at high concentrations.[1][6] This highlights the selective, on-target activity of the inhibitor.

Table 1: Comparative Efficacy (EC₅₀) of this compound in NPC and other Cell Lines

| Cell Line | Cell Type | EBV Status | EC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 | [1][6] |

| HK1 | Nasopharyngeal Carcinoma | Negative | > 100 | [1][6] |

| LCL352 | B-cell Lymphoma | Positive | 7.9 | [1][6] |

| SNU719 | Gastric Carcinoma | Positive | 10.0 | [1][6] |

| BJAB | B-cell Lymphoma | Negative | > 100 | [1][6] |

| AGS | Gastric Carcinoma | Negative | > 100 |[1][6] |

EC₅₀ (half maximal effective concentration) values were determined using resazurin-based cell viability assays after 72 hours of treatment.

Effect on Cell Cycle

Analysis of cell cycle distribution reveals that this compound perturbs the cell cycle in EBV-positive NPC cells.[1] Treatment leads to an accumulation of cells in the G1 phase and a corresponding decrease in the G2/M population, indicating that the inhibition of EBNA1 function leads to a G1 cell cycle arrest.[1] This effect is not observed in EBV-negative cells.[1]

Affected Signaling Pathways

The inhibition of EBNA1 by this compound has profound downstream effects on cellular signaling pathways that are crucial for cancer cell survival and proliferation. While EBNA1's primary role is viral maintenance, its inhibition leads to the eventual loss of the EBV episome and reduced expression of other EBV latent proteins, such as LMP1 and LMP2A, which are potent activators of pro-survival pathways.[1][5] Long-term treatment with EBNA1 inhibitors can lead to a significant decrease in viral gene expression.[1]

Key pathways influenced by EBV latency and therefore affected by this compound treatment include:

-

PI3K/AKT Pathway: This pathway is critical for cell survival, proliferation, and resistance to chemotherapy. It is often activated by EBV latent membrane proteins.[1][8]

-

MAPK Pathway: Involved in cell proliferation, differentiation, and survival.[1][8]

-

NF-κB Pathway: A central regulator of inflammation, immunity, and cell survival. Studies have shown that EBNA1 itself can inhibit the canonical NF-κB pathway, while other EBV proteins like LMP1 are strong activators.[2][8] The net effect of EBNA1 inhibition in the context of the whole virus can be complex but ultimately contributes to reduced cell viability.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Cell Culture and Maintenance

-

Cell Lines:

-

C666-1 (EBV-positive): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HK1 (EBV-negative): Culture in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Use Trypsin-EDTA for adherent cells like HK1. C666-1 may grow in suspension or be loosely adherent.

Protocol 2: Cell Viability Assay (Resazurin Method)

This assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay: Add resazurin solution to each well (to a final concentration of ~44 µM) and incubate for another 2-4 hours.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the EC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and quantify the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., 10 µM or 25 µM) or vehicle control for 48-72 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI/RNase staining buffer.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).

Clinical Relevance and Future Directions

The preclinical data for this compound provided a strong rationale for testing EBNA1 inhibitors in a clinical setting. A related, orally bioavailable compound, VK-2019 , has been evaluated in a Phase I/IIa clinical trial for patients with advanced, EBV-positive NPC.[3][4] The trial demonstrated that VK-2019 was well-tolerated and achieved plasma concentrations sufficient for biological activity.[3] On-target effects, such as a decrease in EBV genome copy number and viral gene expression in patient tumors, were observed, with one patient achieving a partial response.[3][4]

These findings validate that targeting the EBNA1 protein is a viable therapeutic strategy for EBV-associated malignancies like nasopharyngeal carcinoma. Future research may focus on combination therapies, pairing EBNA1 inhibitors with conventional chemotherapy or immunotherapy to enhance anti-tumor efficacy.

References

- 1. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epstein-Barr virus-encoded EBNA1 inhibits the canonical NF-kappaB pathway in carcinoma cells by inhibiting IKK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, VK-2019, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, VK-2019, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]

- 5. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurology.org [neurology.org]

- 8. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VK-1727 Treatment of Lymphoblastoid Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of VK-1727, a selective inhibitor of Epstein-Barr virus nuclear antigen 1 (EBNA1), on lymphoblastoid cell lines (LCLs). Detailed protocols for cell culture, treatment, and subsequent analysis are provided to facilitate further research into the therapeutic potential of this compound.

Introduction

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes lifelong latent infection in B lymphocytes. The virus is associated with a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. The EBV nuclear antigen 1 (EBNA1) is essential for the replication and maintenance of the viral genome in latently infected cells, making it a prime target for antiviral therapy. This compound is a small molecule inhibitor of EBNA1 that has demonstrated potent and selective activity against EBV-positive cancer cells.[1][2] These notes detail the application of this compound in the context of lymphoblastoid cell lines, which are B cells immortalized by EBV infection and serve as a critical in vitro model for studying EBV-associated lymphoproliferative disorders.[3][4]

Mechanism of Action

This compound functions by disrupting the stable binding of EBNA1 to DNA.[5] This interference with EBNA1's function leads to the inhibition of EBV-dependent DNA replication and subsequent downstream effects on cellular pathways.[5] Studies have shown that treatment with this compound in EBV-positive cells, including lymphoblastoid cell lines, results in a cytostatic effect, primarily characterized by an inhibition of cell proliferation and metabolic activity.[6][7] This is in contrast to broadly cytotoxic agents, as this compound shows selectivity for EBV-infected cells.[6][7] The inhibition of EBNA1 has been shown to affect cellular gene pathways including those related to transforming growth factor–β (TGF-β), signal transducer and activator of transcription (STAT), and mitogen-activated protein kinase (MAPK).[5]

Caption: Mechanism of action of this compound in EBV-positive cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various EBV-positive cell lines, including lymphoblastoid cell lines.

Table 1: EC50 Values of this compound in EBV-Positive and EBV-Negative Cell Lines

| Cell Line | Cell Type | EBV Status | This compound EC50 (µM) |

|---|---|---|---|

| LCL352 | Lymphoblastoid | Positive | 7.9[1][8] |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3[1][8] |

| SNU719 | Gastric Carcinoma | Positive | 10[1][8] |

| BJAB | B-cell Lymphoma | Negative | > 100[1][8] |

| HK1 | Nasopharyngeal Carcinoma | Negative | > 100[1][8] |

| AGS | Gastric Carcinoma | Negative | > 100[1][8] |

Table 2: Effect of this compound on Cell Cycle Distribution in EBV-Positive Lymphoblastoid Cell Lines

| Treatment | Cell Population | % of Total Cells |

|---|---|---|

| Control (DMSO) | G1 | Varies by cell line |

| S | Varies by cell line | |

| G2/M | Varies by cell line | |

| This compound (25 µM) | G1 | No significant change |

| S | No significant change | |

| G2/M | Significant decrease[7] |

| |

Experimental Protocols

Protocol 1: Culture of Lymphoblastoid Cell Lines (LCLs)

This protocol outlines the standard procedure for culturing suspension LCLs.

Materials:

Procedure:

-

Prepare complete growth medium: RPMI 1640 supplemented with 15% FBS, 2mM L-glutamine, and 1x penicillin-streptomycin.[9][10]

-

Equilibrate the complete growth medium in a 37°C water bath or incubator for at least 30 minutes before use.[11][12]

-

Thaw cryopreserved LCLs rapidly in a 37°C water bath.[9]

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 100 x g for 10 minutes at room temperature.[11]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium to a seeding density of 200,000 - 500,000 viable cells/mL.[9][10]

-

Transfer the cell suspension to a T-25 flask, ensuring the total volume does not exceed 20 mL, and incubate in an upright position.[9][10][11]

-

Monitor cell growth every 2-3 days. LCLs grow in suspension as clumps.[9][10] To subculture, gently pipette the cell suspension to break up clumps and add fresh medium to maintain the cell density between 200,000 and 1,000,000 cells/mL.[10][11]

Caption: General workflow for the culture of Lymphoblastoid Cell Lines.

Protocol 2: this compound Treatment and Cell Proliferation (BrdU) Assay

This protocol describes the treatment of LCLs with this compound and the subsequent measurement of cell proliferation using a BrdU incorporation assay.

Materials:

-

LCLs in logarithmic growth phase

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

BrdU Cell Proliferation Assay Kit

-

Microplate reader

Procedure:

-

Seed LCLs at a density of 5 x 10^4 cells per well in 200 µL of complete growth medium in a 96-well plate.[8]

-

Prepare serial dilutions of this compound in complete growth medium. A final DMSO concentration should be kept constant across all wells (e.g., 0.4%).[8]

-

Add the desired concentrations of this compound (e.g., 0.25 µM and 2.5 µM) or DMSO vehicle control to the wells.[1][8]

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

-

Perform the BrdU cell proliferation assay according to the manufacturer's instructions.[8] This typically involves adding BrdU to the wells for a specified incubation period, followed by fixation, permeabilization, addition of an anti-BrdU antibody, and a substrate for colorimetric detection.

-

Measure the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation inhibition relative to the DMSO control.

Protocol 3: Cell Viability (Resazurin) Assay

This protocol details the assessment of cell viability and metabolic activity using a resazurin-based assay following this compound treatment.

Materials:

-

LCLs in logarithmic growth phase

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

Resazurin sodium salt solution

-

Microplate reader with fluorescence capabilities

Procedure:

-

Follow steps 1-3 from Protocol 2 to seed and treat the LCLs with this compound.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[8]

-

Add resazurin solution to each well to a final concentration of approximately 10% of the culture volume.

-

Incubate for an additional 2-4 hours, or until a color change is observed.

-

Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

-

Calculate the percentage of viable cells relative to the DMSO control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle of LCLs.

Materials:

-

LCLs in logarithmic growth phase

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed LCLs at a density of 2 x 10^5 cells/mL in 6-well plates.[13]

-

After 24 hours, treat the cells with the desired concentration of this compound (e.g., 25 µM) or DMSO vehicle control.[7]

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.[13]

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 1 hour.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13]

Conclusion

This compound represents a promising therapeutic agent for EBV-associated lymphoproliferative disorders. Its selective, cytostatic effect on EBV-positive lymphoblastoid cell lines highlights its potential for targeted therapy with a favorable safety profile compared to conventional cytotoxic drugs. The protocols provided herein offer a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound in relevant preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lymphoblastoid cell lines in pharmacogenomic discovery and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lymphoblastoid Cell lines: a Continuous in Vitro Source of Cells to Study Carcinogen Sensitivity and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. coriell.org [coriell.org]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. progeriaresearch.org [progeriaresearch.org]

- 12. framinghamheartstudy.org [framinghamheartstudy.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing VK-1727 Efficacy In Vitro

Introduction

VK-1727 is a novel small molecule inhibitor of the Epstein-Barr virus nuclear antigen 1 (EBNA1). EBNA1 is a critical viral protein for the replication and maintenance of the Epstein-Barr virus (EBV) genome in latently infected cells. By inhibiting EBNA1, this compound selectively targets EBV-positive cells, making it a promising therapeutic candidate for EBV-associated malignancies, such as gastric carcinoma and nasopharyngeal carcinoma, as well as other EBV-related diseases.[1][2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound.

Mechanism of Action

This compound functions by disrupting the stable binding of EBNA1 to DNA.[1][4] This interference with EBNA1's function is crucial for its therapeutic effect. The binding of EBNA1 is essential for viral DNA replication and segregation during host cell division. Inhibition of this process leads to the progressive loss of the EBV episome from the proliferating tumor cells, ultimately resulting in decreased cell proliferation and viability of EBV-positive cancer cells.[2][3] Downstream cellular signaling pathways affected by EBNA1 inhibitor treatment include the Transforming Growth Factor-β (TGF-β), Signal Transducer and Activator of Transcription (STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various EBV-positive and EBV-negative cancer cell lines.

Table 1: EC50 Values of this compound in Cell Viability Assays

| Cell Line | Cancer Type | EBV Status | EC50 (µM) | Assay Type |

| LCL352 | B-cell Lymphoma | Positive | 7.9 | Resazurin |

| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 | Resazurin |

| SNU719 | Gastric Carcinoma | Positive | 10 | Resazurin |

| BJAB | B-cell Lymphoma | Negative | >100 | Resazurin |

| HK1 | Nasopharyngeal Carcinoma | Negative | >100 | Resazurin |

| AGS | Gastric Carcinoma | Negative | >100 | Resazurin |

Data compiled from multiple studies.[5][6]

Table 2: Inhibition of EBNA1-Dependent DNA Replication

| Compound | Concentration (µM) | Inhibition of Replication (%) |

| This compound | 10 | ~75% |

| VK-1850 (analog) | 10 | ~80% |

Results are an average from transient transfection assays in 293T, HeLa, and SUNE1 cells, normalized to a DMSO control.[7]

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

-

EBV-positive (e.g., C666-1, SNU719) and EBV-negative (e.g., HK1, AGS) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

BrdU Cell Proliferation Assay Kit (commercially available)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 200 µL of complete medium.[6]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.4%).[6]

-

Remove the medium and add 200 µL of fresh medium containing the desired concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for 48 hours, replacing the medium with fresh drug-containing medium every 24 hours.[1][7]

-

After 72 hours of total treatment, perform the BrdU cell proliferation assay according to the manufacturer's instructions.[6]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the DMSO control and determine the EC50 value.

Cell Viability Assay (Resazurin Reduction)

This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Materials:

-

EBV-positive and EBV-negative cell lines

-

Complete cell culture medium

-